3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with a benzaldehyde core structure. It features a methoxy group at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 4-position of the benzene ring. This compound serves as a key building block in the synthesis of various cinnamamide derivatives. []
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula and a molecular weight of 216.24 g/mol. This compound is characterized by the presence of a methoxy group, a phenyl ring, and an imidazole moiety, which contribute to its unique chemical properties and potential applications in various scientific fields. It is classified as an aromatic aldehyde and is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry and biochemical research .
The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde typically involves a nucleophilic substitution reaction between 3-methoxybenzaldehyde and 4-methylimidazole. A common method employs potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures to facilitate this reaction .
The molecular structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde features:
The compound's structural formula can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure, with characteristic peaks corresponding to the functional groups present in the molecule .
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde can participate in various chemical reactions:
Common reagents and conditions include:
At the molecular level, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde interacts with biological macromolecules, potentially acting as an enzyme inhibitor. Notably, it has been identified as a potential inhibitor of cytochrome P450 1A2, which plays a significant role in drug metabolism .
The compound's mechanism involves binding to specific enzyme active sites, leading to inhibition or modulation of enzymatic activity, thereby affecting metabolic pathways critical for cellular function.
Relevant data indicates that this compound exhibits moderate reactivity typical of aromatic aldehydes and imidazole derivatives .
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde has diverse applications across several scientific domains:
This comprehensive overview highlights the significance of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in various scientific fields, emphasizing its synthesis, structural characteristics, reactivity, mechanisms of action, physical properties, and applications.
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 870837-18-6) represents a structurally distinct class of heterocyclic aldehydes characterized by the fusion of an aromatic benzaldehyde core with a substituted imidazole ring. Its molecular architecture (C12H12N2O2, MW 216.24 g/mol) features two critical pharmacophores: an electron-withdrawing aldehyde group (-CHO) at the benzaldehyde para-position and a 4-methylimidazole moiety linked via a nitrogen-carbon bond at the meta position relative to the aldehyde, further substituted with a methoxy group ortho to the imidazole attachment [2] [5] [6].
This compound belongs to the N-heterocyclic benzaldehyde family, specifically categorized as a 1,4-disubstituted imidazole derivative. The methyl group at the imidazole 4-position enhances lipophilicity (predicted logP ≈ 2.00), while the methoxybenzaldehyde component contributes to planar molecular geometry. This facilitates π-π stacking interactions with biological targets [5] [8]. The imidazole ring acts as a hydrogen bond acceptor/donor, enabling targeted binding to enzymatic active sites, particularly in kinases and inflammatory mediators [4]. Its calculated pKa of 5.43 ± 0.61 suggests partial ionization under physiological conditions, influencing bioavailability and target engagement [2] [5].
Table 1: Key Molecular Properties of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C12H12N2O2 | - |
Molecular Weight | 216.24 g/mol | - |
Density | 1.16 g/cm³ | Solid state |
Boiling Point | 415.1 ± 40.0 °C | Predicted at 760 mmHg |
Melting Point | Not reported | - |
Refractive Index | 1.576 | - |
Topological Polar Surface Area | 44.12 Ų | Computed |
Storage Stability | Under inert gas at 2-8°C | Long-term recommendation |
The strategic incorporation of imidazole rings into benzaldehyde scaffolds emerged prominently in late 20th-century medicinal chemistry, driven by imidazole’s versatility in mimicking biological heterocycles. Early analogs focused on unsubstituted imidazole-benzaldehyde hybrids as protease inhibitors and antimicrobial agents. The specific introduction of a 4-methyl group on the imidazole ring—as seen in 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde—marked a significant evolution aimed at optimizing pharmacokinetic profiles. The methyl group mitigates metabolic oxidation at the imidazole 4/5-positions, thereby enhancing plasma stability [5] [8].
This compound’s synthesis exploits palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) strategies, enabling efficient scale-up for industrial applications. Its role as a key intermediate emerged circa 2010 in the development of tyrosine kinase inhibitors (TKIs), where the aldehyde group serves as a handle for Schiff base formation or reductive amination to generate secondary amine pharmacophores. The electron-rich imidazole moiety enhances π-cation interactions with ATP-binding pockets, contributing to improved inhibitor potency against oncogenic targets [4] [5].
Table 2: Key Milestones in the Application of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Year Range | Synthetic Advance/Application | Role of Compound |
---|---|---|
Pre-2010 | Early imidazole-benzaldehyde hybrids | Antimicrobial lead optimization |
2010–2015 | Transition to 4-methyl-imidazole variants | Metabolic stability enhancement |
2015–Present | Kinase inhibitor development (e.g., BTK, EGFR) | Critical aldehyde intermediate for analog synthesis |
Present | Immunomodulators & CNS-targeted agents | Fragment for blood-brain barrier penetration |
Commercial availability since the mid-2010s (e.g., Santa Cruz Biotechnology, catalog #sc-266712) accelerated its adoption in drug discovery pipelines. Current research leverages its balanced amphiphilicity (logP ~2.0) for CNS-penetrant molecules, exploiting the methoxy group’s role in passive diffusion across biological membranes. The compound’s utility is evidenced by its inclusion in high-throughput screening libraries and scalable synthetic protocols (>95% purity) from suppliers like Matrix Scientific and Chemenu [1] [5] [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8